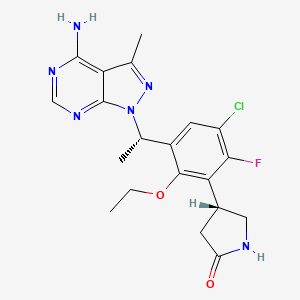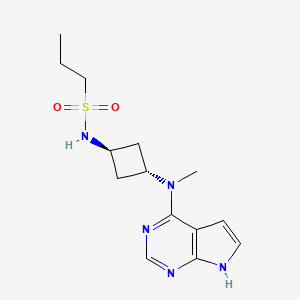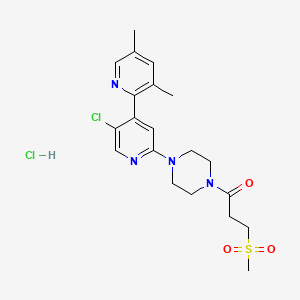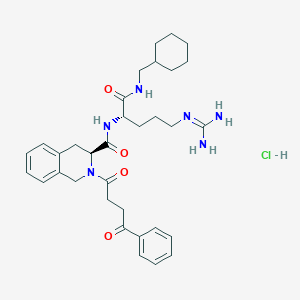
ML252
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
ML252は、(S)-2-フェニル-N-(2-(ピロリジン-1-イル)フェニル)ブタンアミドとしても知られており、電位依存性カリウムチャネルKv7.2(KCNQ2)の強力かつ選択的な阻害剤です。 この化合物は脳透過性があり、他のカリウムチャネルよりもKv7.2に対して顕著な選択性を示すため、神経科学研究の貴重なツールとなっています .
科学的研究の応用
ML252 has a wide range of scientific research applications:
将来の方向性
The future directions for research on “(S)-2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be guided by understanding how different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
作用機序
ML252は、Kv7.2電位依存性カリウムチャネルを選択的に阻害することによりその効果を発揮します。 この阻害は、チャネルの細孔内の特定のトリプトファン残基への結合によって起こり、これはレチガビンやML213などの他の細孔標的活性化剤の結合部位でもあります . This compoundによるKv7.2チャネルの阻害は、ニューロンの興奮性を高めるため、ニューロンの機能と潜在的な治療的介入を研究するための貴重なツールとなっています .
類似の化合物との比較
類似の化合物
レチガビン: てんかんの治療に使用されるKv7チャネル活性化剤。
ML213: this compoundと同様の結合部位を持つ別のKv7チャネル阻害剤。
ICA-069673: 細孔ではなく電圧センサーを標的とするKv7チャネル活性化剤。
This compoundの独自性
This compoundは、他のカリウムチャネルよりもKv7.2チャネルに対して高い選択性を持つこと、および脳に透過できることから独自性を持っています。 この選択性と脳透過性は、Kv7.2チャネルの生理学的役割を研究し、神経疾患における潜在的な治療的応用を探索する上で特に有用です .
生化学分析
Biochemical Properties
ML252 plays a crucial role in biochemical reactions, particularly as an inhibitor of KV7.2 voltage-gated potassium channels . It interacts with these channels and inhibits their function, displaying a selectivity that is more than 40-fold for KV7.2 over KV7.1 channels . The nature of these interactions involves the binding of this compound to the channels, resulting in their inhibition .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the KV7.2 voltage-gated potassium channels, which are critical regulators of neuronal excitability . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with KV7.2 voltage-gated potassium channels . It exerts its effects at the molecular level by inhibiting these channels, leading to changes in gene expression and cellular metabolism .
Metabolic Pathways
This compound is involved in metabolic pathways related to the function of KV7.2 voltage-gated potassium channels . It interacts with these channels and can potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is known to interact with KV7.2 voltage-gated potassium channels
Subcellular Localization
It is known to interact with KV7.2 voltage-gated potassium channels
準備方法
合成経路と反応条件
ML252の合成には、いくつかの重要なステップが含まれます。
アミド結合の形成: 出発物質である2-フェニルブタン酸を、N,N'-ジシクロヘキシルカルボジイミド(DCC)および4-ジメチルアミノピリジン(DMAP)などのカップリング剤の存在下で2-(ピロリジン-1-イル)アニリンと反応させ、アミド結合を形成します。
精製: 粗生成物は、カラムクロマトグラフィーを用いて精製し、目的の化合物を高純度で得ます。
工業的生産方法
This compoundの具体的な工業的生産方法は広く文書化されていませんが、一般的なアプローチは、上記で述べた合成経路のスケールアップを伴うでしょう。これには、反応条件の最適化、より大きな反応容器の使用、再結晶または大規模クロマトグラフィーなどの工業規模の精製技術の採用が含まれるでしょう。
化学反応の分析
反応の種類
ML252は、主に以下のタイプの反応を起こします。
酸化: this compoundは、特定の条件下で酸化される可能性がありますが、詳細な酸化経路は広く文書化されていません。
還元: この化合物は、特にアミド官能基で還元反応を受ける可能性があります。
置換: this compoundは、特に芳香環で置換反応に関与する可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの一般的な酸化剤を使用できます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: 電気求核芳香族置換は、臭素または硝酸などの試薬を用いて制御された条件下で行うことができます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸またはケトンを生じる可能性がありますが、還元はアミンまたはアルコールを生じる可能性があります。
科学研究の応用
This compoundは、幅広い科学研究の応用があります。
類似化合物との比較
Similar Compounds
Retigabine: A Kv7 channel activator used in the treatment of epilepsy.
ML213: Another Kv7 channel inhibitor with a similar binding site as ML252.
ICA-069673: A Kv7 channel activator that targets the voltage sensor rather than the pore.
Uniqueness of this compound
This compound is unique due to its high selectivity for Kv7.2 channels over other potassium channels and its ability to penetrate the brain. This selectivity and brain penetration make it particularly useful for studying the physiological roles of Kv7.2 channels and for exploring potential therapeutic applications in neurological disorders .
特性
IUPAC Name |
(2S)-2-phenyl-N-(2-pyrrolidin-1-ylphenyl)butanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O.ClH/c1-2-17(16-10-4-3-5-11-16)20(23)21-18-12-6-7-13-19(18)22-14-8-9-15-22;/h3-7,10-13,17H,2,8-9,14-15H2,1H3,(H,21,23);1H/t17-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYCQOZNTLUEDX-LMOVPXPDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2N3CCCC3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=C1)C(=O)NC2=CC=CC=C2N3CCCC3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of ML252 and how does it impact neuronal excitability?
A: this compound functions as a pore-targeted inhibitor of Kv7.2/Kv7.3 voltage-gated potassium channels. [] These channels are crucial for regulating neuronal excitability. By binding to a specific tryptophan residue (W236 in Kv7.2 and W265 in Kv7.3) within the channel pore, this compound prevents the flow of potassium ions, leading to increased neuronal excitability. [] This interaction site within the pore overlaps with the binding site of certain Kv7 activators, like ML213, leading to competitive interactions between these compounds. []
Q2: How does the structure of this compound influence its activity as a Kv7.2 channel modulator?
A: Interestingly, minor structural modifications to this compound can drastically alter its activity profile on Kv7.2 channels. Replacing the ethyl group of this compound with a hydrogen atom converts the compound from a potent antagonist (inhibitor) to an agonist (activator). [] This highlights the critical role of even subtle structural features in determining the compound's interaction with the channel and its subsequent functional effects. This sensitivity to structural changes underscores the importance of structure-activity relationship (SAR) studies in understanding and optimizing the pharmacological properties of this compound and related compounds. []
Q3: What experimental evidence supports the in vivo activity of this compound on neuronal activity?
A: Studies utilizing transgenic zebrafish larvae expressing a genetically encoded calcium indicator (CaMPARI) provide compelling evidence for this compound's in vivo activity. [] These studies demonstrated that this compound effectively increases neuronal activity in living organisms, consistent with its inhibitory effects on Kv7 channels observed in vitro. [] Moreover, the in vivo experiments further validated the competitive interaction between this compound and the pore-targeted Kv7 activator ML213, as co-administration of ML213 effectively suppressed the this compound-induced increase in neuronal activity. [] This highlights the potential of utilizing this compound as a tool to study Kv7 channel function in vivo and screen for novel compounds targeting these channels.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B560386.png)

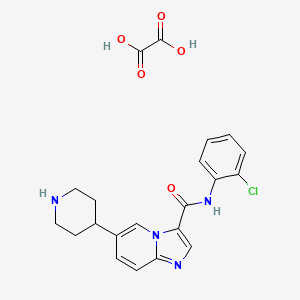
![2,6-Dibromo-3-[2-(2,4-dichlorophenoxy)ethoxy]pyridine](/img/structure/B560392.png)
![(1S)-1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-galactitol](/img/structure/B560394.png)
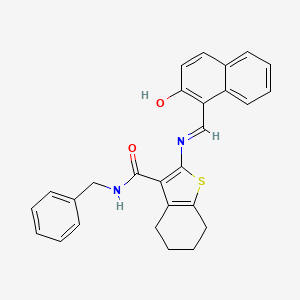
![(E)-4-[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9S,10S,11R,12E,14E)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B560396.png)


